6-Methoxy-4-vinylquinoline-3-carbonitrile
Overview
Description
“6-Methoxy-4-vinylquinoline-3-carbonitrile” is a chemical compound with the molecular formula C13H10N2O . It’s used in various fields of research, including organic synthesis and drug discovery.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 210.23 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 210.23 . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Chemical Reactivity and Synthesis
The reactivity of similar quinoline derivatives like 6-methylchromone-3-carbonitrile has been extensively studied, indicating the versatility of these compounds in chemical synthesis. Such derivatives can undergo various reactions with nucleophilic reagents, leading to the formation of a wide range of heterocyclic systems, which are crucial in medicinal chemistry and materials science (Ibrahim & El-Gohary, 2016).
Corrosion Inhibition
Quinoline derivatives, including 6-Methoxy-4-vinylquinoline-3-carbonitrile, have been recognized for their corrosion inhibition properties. Computational studies suggest that these compounds can effectively inhibit the corrosion of metals such as iron, making them valuable in industrial applications to prolong the lifespan of metal structures (Erdoğan et al., 2017).
Antimicrobial Properties
There is research indicating that 6-methoxyquinoline-3-carbonitrile derivatives can be synthesized for antimicrobial applications. These derivatives have been tested against a range of bacterial and fungal species, showing moderate activity. This suggests their potential in developing new antimicrobial agents (Hagrs et al., 2015).
Fluorescence and Nonlinear Optical Properties
Quinoline derivatives are also studied for their fluorescent properties and potential in nonlinear optical applications. For instance, blue-emitting quinoline derivatives have been synthesized and their spectroscopic and physicochemical parameters analyzed. These compounds show promise in various technological applications due to their distinct optical properties (Afzal et al., 2016).
Properties
IUPAC Name |
4-ethenyl-6-methoxyquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-3-11-9(7-14)8-15-13-5-4-10(16-2)6-12(11)13/h3-6,8H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMXWYGJPOKJKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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